4-Chlorobenzenesulfonyl chloride

Solvolysis Kinetics Sulfonyl Chloride

Synthetic chemists requiring reproducible sulfonylation often face batch inconsistency when substituting the para-chlorophenyl electrophile. 4-Chlorobenzenesulfonyl chloride (CAS 98-60-2) resolves this through the defined electronic and steric profile of the para-Cl substituent, ensuring predictable solvolysis kinetics and sulfonamide stability. • BChE Inhibitor Libraries: Generates chlorinated sulfonamides with selective butyrylcholinesterase inhibition for Alzheimer's disease programs. • Flow Chemistry Validation: Robust model substrate for continuous flow sulfonamide synthesis with in-line quench; ideal for process optimization and scale-up. • Aryne Precursor Synthesis: Converts phenols to 2-(trimethylsilyl)aryl sulfonate precursors in 24-92% yield with up to 80% cycloaddition efficiency. Supplied with a certificate of analysis; ambient shipping.

Molecular Formula C6H4Cl2O2S
Molecular Weight 211.06 g/mol
CAS No. 98-60-2
Cat. No. B1293562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chlorobenzenesulfonyl chloride
CAS98-60-2
Molecular FormulaC6H4Cl2O2S
Molecular Weight211.06 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1S(=O)(=O)Cl)Cl
InChIInChI=1S/C6H4Cl2O2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H
InChIKeyZLYBFBAHAQEEQQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN ETHER & BENZENE

Structure & Identifiers


Interactive Chemical Structure Model





4-Chlorobenzenesulfonyl Chloride: Reactivity & Kinetics


4-Chlorobenzenesulfonyl chloride is a substituted aromatic sulfonyl chloride characterized by an electrophilic sulfonyl chloride group attached to a para-chlorophenyl moiety [1]. This compound is a white to off-white crystalline solid, known for its potent electrophilicity, which makes it a valuable reagent for introducing the 4-chlorobenzenesulfonyl group into target molecules . Its reactivity is central to its role as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals, particularly for the formation of sulfonamides and sulfonate esters .

4-Chlorobenzenesulfonyl Chloride: Substituent-Dependent Reactivity


Substitution of 4-chlorobenzenesulfonyl chloride with a generic or in-class analog is ill-advised due to the profound influence of the para-substituent on the electrophilicity of the sulfonyl center and the steric/electronic properties of the derived sulfonyl group [1]. The chlorine atom in 4-chlorobenzenesulfonyl chloride provides a specific balance of electron-withdrawing inductive effect and minimal steric bulk, which directly dictates its reaction kinetics in solvolysis [1], the stability of the resulting sulfonamide linkage, and the subsequent biological or physicochemical properties of the final product [2]. Simply substituting this compound with the unsubstituted benzenesulfonyl chloride, the more electron-deficient 4-nitro derivative, or the sterically larger 4-bromo derivative would lead to unpredictable and often suboptimal reaction outcomes, as quantified below.

4-Chlorobenzenesulfonyl Chloride: Performance vs. Key Comparators


Solvolysis Reactivity vs. Benzenesulfonyl Chloride

In a direct kinetic study, 4-chlorobenzenesulfonyl chloride exhibits a distinctly different solvolysis rate constant and product selectivity profile compared to the unsubstituted benzenesulfonyl chloride. The presence of the 4-chloro substituent increases the rate of solvolysis in binary aqueous mixtures [1].

Solvolysis Kinetics Sulfonyl Chloride Reactivity Comparison

Chlorinated Sulfonamides as Potent BChE Inhibitors

Sulfonamides synthesized from 4-chlorobenzenesulfonyl chloride demonstrate potent and selective inhibition of butyrylcholinesterase (BChE), an enzyme target relevant to Alzheimer's disease. A series of chlorinated sulfonamides were synthesized and screened, showing strong activity against BChE [1].

Enzyme Inhibition Butyrylcholinesterase Sulfonamide Alzheimer's Disease

Aryne Precursor Synthesis and Cycloaddition

4-Chlorobenzenesulfonyl chloride is a preferred reagent for the synthesis of 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonates, which serve as aryne precursors. These precursors are generated under relatively mild conditions and have been successfully employed in nucleophilic addition reactions (providing addition products in yields of 24 to 92%) and cycloaddition reactions (affording cycloadducts in yields up to 80%) .

Aryne Chemistry Cycloaddition Sulfonate Ester Precursor Synthesis

Industrial Process Optimization

An optimized industrial process for the preparation of 4-chlorobenzenesulfonyl chloride has been patented, detailing specific reaction conditions to maximize yield and minimize by-products. For instance, using an excess of chlorosulfonic acid (up to four moles per mole of chlorobenzene) can lead to yields exceeding 70% at elevated temperatures (around 60°C) [1].

Process Chemistry Synthesis Optimization Yield Purity

4-Chlorobenzenesulfonyl Chloride: Application Scenarios


BChE-Targeted Sulfonamide Synthesis

Procure 4-chlorobenzenesulfonyl chloride when the synthetic goal is to generate a focused library of chlorinated sulfonamides for evaluation as butyrylcholinesterase (BChE) inhibitors. The evidence indicates that derivatives of this specific sulfonyl chloride show a strong and selective inhibition profile against BChE, a key enzyme in Alzheimer's disease pathology, making it a strategic choice for medicinal chemistry campaigns in this area [1].

Continuous Flow Sulfonamide Synthesis

For researchers establishing or optimizing continuous flow synthesis platforms, 4-chlorobenzenesulfonyl chloride serves as an excellent model substrate. Its reaction with amines (e.g., dibenzylamine) to form sulfonamides is a robust, well-documented transformation that can be used to validate and troubleshoot flow reactor setups, including managing solids precipitation and optimizing reaction parameters in a single reactor coil with an in-line quench [1]. Its predictable reactivity, as established by kinetic studies, aids in process modeling and scale-up.

Aryne Precursor Synthesis for Cycloaddition

In academic or industrial labs focused on aryne chemistry, 4-chlorobenzenesulfonyl chloride is the preferred sulfonylating agent for converting phenols into 2-(trimethylsilyl)aryl 4-chlorobenzenesulfonate precursors. This specific choice is justified by its established track record of delivering addition and cycloaddition products in good to excellent yields (24-92% and up to 80%, respectively) while being noted for its favorable cost and handling characteristics relative to other options [1].

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